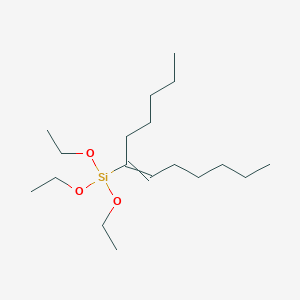
(Dodec-6-en-6-yl)(triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dodec-6-en-6-yl)(triethoxy)silane is an organosilicon compound with the molecular formula C18H38O3Si. This compound is characterized by the presence of a dodecenyl group attached to a silicon atom, which is further bonded to three ethoxy groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dodec-6-en-6-yl)(triethoxy)silane typically involves the reaction of dodecenyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Dodecenyl alcohol and triethoxysilane.
Catalyst: A suitable catalyst such as a platinum or palladium complex.
Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Dodec-6-en-6-yl)(triethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different substituents.
Wissenschaftliche Forschungsanwendungen
(Dodec-6-en-6-yl)(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of (Dodec-6-en-6-yl)(triethoxy)silane involves the interaction of its silicon atom with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then react with other silanols or hydroxyl groups on surfaces to form siloxane bonds. This process is crucial for its applications in surface modification and adhesion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: A simpler compound with three ethoxy groups attached to a silicon atom.
Octyltriethoxysilane: Contains an octyl group instead of a dodecenyl group.
Vinyltriethoxysilane: Features a vinyl group in place of the dodecenyl group.
Uniqueness
(Dodec-6-en-6-yl)(triethoxy)silane is unique due to the presence of the dodecenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring long-chain alkyl groups and enhanced hydrophobicity.
Eigenschaften
CAS-Nummer |
921200-34-2 |
|---|---|
Molekularformel |
C18H38O3Si |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
dodec-6-en-6-yl(triethoxy)silane |
InChI |
InChI=1S/C18H38O3Si/c1-6-11-13-15-17-18(16-14-12-7-2)22(19-8-3,20-9-4)21-10-5/h17H,6-16H2,1-5H3 |
InChI-Schlüssel |
LCCJCWUCQBBGKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(CCCCC)[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


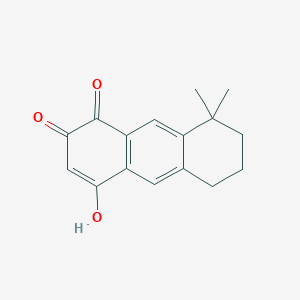
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
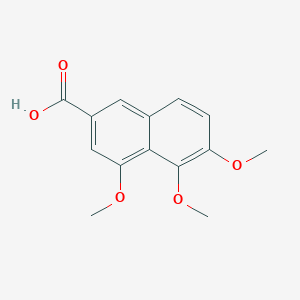
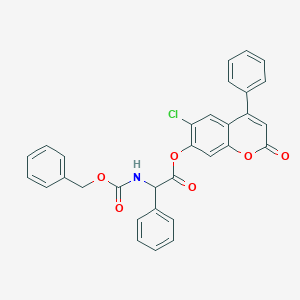
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
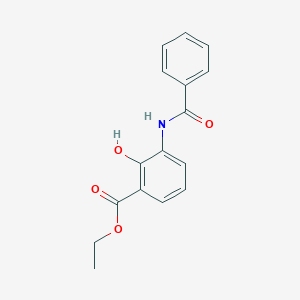
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)


![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
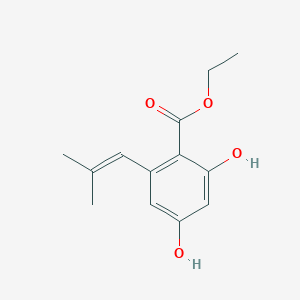
![2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12623847.png)

